1-Phenylpyrrolidin-3-amine

Description

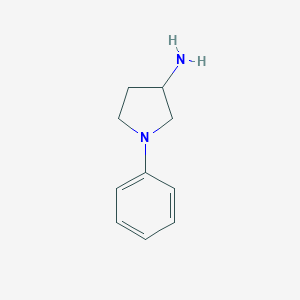

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJIPNTKASYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464663 | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-41-5 | |

| Record name | 1-Phenyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18471-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Phenylpyrrolidin-3-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 1-Phenylpyrrolidin-3-amine, a versatile heterocyclic amine with potential applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a substituted pyrrolidine featuring a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position.

IUPAC Name: this compound[1] CAS Number: 18471-41-5[1] Molecular Formula: C₁₀H₁₄N₂[1] Canonical SMILES: C1CN(CC1N)C2=CC=CC=C2[1] InChI Key: SFMJIPNTKASYFH-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimentally determined values for properties like melting and boiling points for this compound are not readily found in the searched literature. The data presented here are largely computed values from reliable chemical databases.

| Property | Value | Source |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.11570 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the general principles of spectroscopy for amines, the expected spectral characteristics are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Primary Amine) | 3400-3250 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine.[2] |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong band due to the stretching of the bond between the phenyl group and the pyrrolidine nitrogen.[2] |

| C-N Stretch (Aliphatic Amine) | 1250–1020 | Medium or weak bands from the C-N bonds within the pyrrolidine ring.[2] |

| N-H Bend (Primary Amine) | 1650-1580 | Bending vibration of the primary amine.[2] |

| Aromatic C-H Stretch | >3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aromatic C=C Bending | 1600-1450 | In-plane bending vibrations of the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts can provide insight into the structure of the molecule. The hydrogens on the carbon adjacent to the nitrogen atoms are expected to be deshielded and appear at a lower field.

Synthesis and Reactivity

Synthesis

A potential synthetic workflow is outlined below:

Caption: A potential synthetic workflow for this compound derivatives.

This process involves the coupling of an aryl bromide with N-Boc-3-aminopyrrolidine, followed by the removal of the Boc protecting group.[3]

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited in the searched literature. As a primary amine, it is expected to exhibit typical nucleophilic properties and can undergo reactions such as acylation, alkylation, and condensation. The compound should be stored in an inert atmosphere at room temperature.[1]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are scarce, research on its derivatives suggests potential therapeutic applications, particularly in the fields of neurology and inflammation.

Derivatives of 1-phenylpyrrolidine have been investigated for their anticonvulsant and antiseizure properties. Furthermore, the pyrrolidin-3-amine moiety is a structural component of known TRPV1 channel antagonists , which are recognized for their potent analgesic activity.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel pain therapeutics.

Additionally, derivatives of 1-phenylpyrrolidine have shown potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. One study on a succinimide derivative of 1-phenylpyrrolidine demonstrated inhibitory activity against both COX-1 and COX-2.[4]

The potential mechanism of action for the anti-inflammatory effects of 1-phenylpyrrolidine derivatives could involve the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response.

Caption: Potential anti-inflammatory mechanism of 1-phenylpyrrolidine derivatives.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with a structure that holds promise for the development of new therapeutic agents, particularly in the areas of pain, inflammation, and neurological disorders. While comprehensive experimental data on the parent compound is somewhat limited in publicly accessible literature, the available information on its derivatives provides a strong rationale for its further investigation. This guide summarizes the current state of knowledge and provides a foundation for researchers and drug development professionals interested in exploring the potential of this versatile molecule. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its specific biological mechanisms of action.

References

- 1. This compound | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpyrrolidin-3-amine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid pyrrolidine scaffold and the presence of a reactive secondary amine and a phenyl group make it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological relevance of this compound and its derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18471-41-5 | |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in most organic solvents | - |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Buchwald-Hartwig amination followed by the deprotection of a protecting group. This method offers a versatile route to various N-aryl pyrrolidinamines.

Experimental Protocol: Synthesis of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

This procedure outlines the palladium-catalyzed cross-coupling of bromobenzene and tert-butyl (pyrrolidin-3-yl)carbamate.

Materials:

-

tert-butyl (pyrrolidin-3-yl)carbamate

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

To an oven-dried Schlenk tube, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) to the tube.

-

Add tert-butyl (pyrrolidin-3-yl)carbamate (1.0 mmol) and bromobenzene (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-phenylpyrrolidin-3-yl)carbamate.

Experimental Protocol: Deprotection of tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Materials:

-

tert-butyl (1-phenylpyrrolidin-3-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve tert-butyl (1-phenylpyrrolidin-3-yl)carbamate (1.0 mmol) in dichloromethane (5 mL).

-

Add trifluoroacetic acid (5.0 mmol) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.20 - 7.35 (m) | 147.0 (Ar-C) |

| Aromatic-H | 6.60 - 6.75 (m) | 129.5 (Ar-CH) |

| Aromatic-H | 116.0 (Ar-CH) | |

| Aromatic-H | 112.0 (Ar-CH) | |

| Pyrrolidine-CH(N) | 3.50 - 3.70 (m) | 55.0 |

| Pyrrolidine-CH₂ | 3.20 - 3.40 (m) | 50.0 |

| Pyrrolidine-CH₂ | 1.90 - 2.20 (m) | 35.0 |

| NH₂ | 1.50 - 1.80 (br s) | - |

Infrared (IR) Spectroscopy

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (m, br) |

| C-H Stretch (aromatic) | 3000 - 3100 (m) |

| C-H Stretch (aliphatic) | 2850 - 2960 (s) |

| C=C Stretch (aromatic) | 1450 - 1600 (m) |

| C-N Stretch | 1250 - 1350 (s) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ |

| 145 | 40 | [M - NH₃]⁺ |

| 118 | 60 | [M - C₂H₄N]⁺ |

| 91 | 80 | [C₇H₇]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in various therapeutic areas, particularly as antagonists of the melanin-concentrating hormone receptor 1 (MCH-R1) and as anti-inflammatory and analgesic agents.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Derivatives of this compound have been identified as potent and functionally active MCH-R1 antagonists. MCH-R1 is a G protein-coupled receptor primarily expressed in the brain and is implicated in the regulation of energy homeostasis and mood. Antagonism of this receptor is a promising strategy for the treatment of obesity and depression.

| Compound | Structure | Kᵢ (nM) |

| Derivative A | [Structure of a potent derivative] | 2.3 |

Anti-inflammatory and Analgesic Potential

The pyrrolidine scaffold is present in numerous compounds with anti-inflammatory and analgesic properties. Derivatives of this compound are being investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

| Compound | Assay | IC₅₀ (µM) |

| Derivative B | COX-1 Inhibition | >100 |

| Derivative B | COX-2 Inhibition | 15.2 |

| Derivative B | 5-LOX Inhibition | 8.7 |

Signaling Pathways

Understanding the signaling pathways in which this compound derivatives may act is crucial for drug development. Below are diagrams of the MCH-R1 signaling cascade and the arachidonic acid pathway, which are relevant to the observed biological activities.

MCH-R1 Signaling Pathway

Caption: MCH-R1 signaling pathway and the inhibitory action of this compound derivatives.

Arachidonic Acid Cascade

Caption: The arachidonic acid cascade and the inhibitory sites of action for potential anti-inflammatory derivatives.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel therapeutics. Its derivatives have demonstrated potent activity as MCH-R1 antagonists and as anti-inflammatory and analgesic agents. This technical guide provides a foundational resource for researchers working with this compound, offering detailed synthetic protocols, comparative data, and insights into its biological context. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

An In-Depth Technical Guide to (S)- and (R)-1-Phenylpyrrolidin-3-amine: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its three-dimensional structure and the presence of stereocenters allow for precise spatial arrangements of functional groups, which can significantly influence pharmacological activity. This guide focuses on the enantiomers of 1-Phenylpyrrolidin-3-amine, (S)-1-Phenylpyrrolidin-3-amine and (R)-1-Phenylpyrrolidin-3-amine, providing a comprehensive overview for researchers and professionals in drug development. While direct comparative studies on these specific enantiomers are limited in publicly available literature, this document synthesizes information on the racemic compound, general principles of chiral pyrrolidine synthesis and separation, and the well-established impact of stereochemistry on the biological activity of analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of the racemic this compound are summarized below. It is anticipated that the individual enantiomers will share similar properties, with the notable exception of their optical rotation.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 18471-41-5 (racemate) |

| Appearance | Not specified (likely an oil or low-melting solid) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Synthesis and Chiral Separation

The synthesis of this compound can be approached through various synthetic routes. Enantiomerically pure forms are typically obtained either through asymmetric synthesis or by resolution of the racemic mixture.

General Synthetic Approaches

A common strategy for the synthesis of 3-aminopyrrolidines involves the reductive amination of a suitable pyrrolidin-3-one precursor. Alternatively, methods involving the ring-opening of aziridines or the cyclization of linear amino alcohols can be employed. The phenyl group on the nitrogen atom is typically introduced via N-arylation of a pyrrolidine derivative.

Enantioselective Synthesis and Chiral Resolution

Obtaining the individual (S) and (R) enantiomers is crucial for evaluating their distinct pharmacological profiles.

Experimental Protocol: Chiral Resolution of a Racemic Amine (General Procedure)

This protocol outlines a general method for separating enantiomers of a chiral amine, which can be adapted for this compound. The principle involves the formation of diastereomeric salts with a chiral acid, followed by separation based on differential solubility and subsequent liberation of the free amine.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol, isopropanol)

-

Acid (e.g., HCl) and Base (e.g., NaOH) for salt formation and liberation of the free amine

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary. Slowly add the chiral acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then further cool in an ice bath to induce crystallization of one of the diastereomeric salts.

-

Separation: Collect the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent. The mother liquor contains the other diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10. Extract the free amine with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.[3]

Figure 1. General workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Comparative Biological Activity: A Predictive Outlook

Direct comparative biological data for the enantiomers of this compound is not extensively reported in the scientific literature. However, based on studies of structurally related chiral pyrrolidine derivatives, it is highly probable that the (S) and (R) enantiomers will exhibit distinct pharmacological profiles.

For instance, studies on other chiral 3-aminopyrrolidine derivatives have shown that enantiomers can have significantly different binding affinities and functional activities at various G-protein coupled receptors (GPCRs), ion channels, and enzymes. It is plausible that one enantiomer of this compound may be a more potent and/or selective ligand for a particular biological target compared to the other.

A patent for a broad class of phenylpiperidines and phenylpyrrolidines suggests that these compounds may act as modulators of the histamine H3 receptor, indicating a potential therapeutic application in neurological and inflammatory disorders.[3] It is conceivable that the (S) and (R) enantiomers of this compound could display stereospecific interactions with this or other receptors.

Potential Signaling Pathways and Mechanisms of Action

Given the structural alerts within this compound, several potential signaling pathways and mechanisms of action can be hypothesized. The phenylamino moiety is a common feature in many centrally acting drugs, suggesting potential interactions with neurotransmitter receptors.

Experimental Protocol: Radioligand Binding Assay (General Procedure)

To determine the binding affinity of the (S) and (R) enantiomers for a specific receptor, a radioligand binding assay is a standard and robust method.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest.

-

A radiolabeled ligand known to bind to the target receptor (e.g., [³H]-ligand).

-

(S)-1-Phenylpyrrolidin-3-amine and (R)-1-Phenylpyrrolidin-3-amine.

-

A non-labeled competing ligand for the determination of non-specific binding.

-

Assay buffer.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and increasing concentrations of the test compound (either (S)- or (R)-enantiomer).

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand to each well. For determining non-specific binding, add a high concentration of a non-labeled competing ligand.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) for each enantiomer, which is a measure of its binding affinity.

Figure 2. A simplified workflow for a radioligand binding assay.

Conclusion and Future Directions

While a comprehensive, direct comparison of (S)- and (R)-1-Phenylpyrrolidin-3-amine is not yet available in the public domain, the principles of stereopharmacology and data from related compounds strongly suggest that these enantiomers will possess distinct biological activities. The synthesis and separation of these enantiomers are achievable through established chemical methods. Future research should focus on the direct comparative evaluation of these enantiomers in a panel of relevant biological assays to elucidate their individual pharmacological profiles. This will be essential to unlock their full therapeutic potential and guide further drug development efforts. The methodologies and predictive insights provided in this guide offer a foundational framework for researchers embarking on the study of these and other chiral pyrrolidine derivatives.

References

A Technical Guide to the Biological Activity of 1-Phenylpyrrolidin-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of analogs based on the 1-phenylpyrrolidin-3-amine core. This scaffold is a key structural motif in medicinal chemistry, recognized for its potential to interact with various biological targets, particularly within the central nervous system (CNS). This document details structure-activity relationships (SAR), quantitative biological data from related compounds, and explicit protocols for key experimental assays to guide further research and development.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives is a critical first step in the exploration of their biological activity. A common and effective method involves a two-step process starting from commercially available precursors. The general workflow includes a Buchwald-Hartwig amination followed by deprotection.

First, an aryl bromide is coupled with an N-Boc-protected 3-aminopyrrolidine. This reaction, conducted under a nitrogen atmosphere, efficiently forms the C-N bond, creating the 1-phenylpyrrolidine core. Following the successful coupling, the tert-butyloxycarbonyl (Boc) protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA). The final step involves neutralization with a base, like ammonium hydroxide, to yield the desired this compound analog, which can then be used in subsequent derivatization or biological screening.

Biological Activity and Structure-Activity Relationships (SAR)

While comprehensive SAR studies on a wide range of this compound analogs are limited in publicly available literature, analysis of structurally related compounds provides valuable insights into their potential biological activities, primarily focusing on anticonvulsant effects and dopamine receptor modulation.

Anticonvulsant and Analgesic Activity

The pyrrolidine ring is a common feature in many CNS-active compounds. Studies on related pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. These findings suggest that the this compound scaffold could serve as a valuable starting point for novel anticonvulsant and analgesic agents. The data in Table 1 summarizes the in vivo efficacy of several pyrrolidine-2,5-dione derivatives, highlighting the potential of this chemical class.

| Compound ID | Structure / Key Features | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| 15 | N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | Rat | MES | 69.89 | [1] |

| 12 | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | Mouse | MES | 16.13 | [2] |

| 12 | N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione | Mouse | scPTZ | 133.99 | [2] |

| 24 | N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione | Mouse | MES | 16.37 | [2] |

| 2 | 1-diethylamino-3-phenylprop-2-en-1-one | Mouse | MES | 52.0 | [3] |

| 2 | 1-diethylamino-3-phenylprop-2-en-1-one | Mouse | scPTZ | 69.4 | [3] |

Table 1: Anticonvulsant activity of selected pyrrolidine derivatives in rodent models. Note: These compounds are structurally related but do not share the exact this compound core.

Dopamine Receptor Binding

The this compound scaffold shares structural similarities with ligands known to target dopamine receptors, particularly the D2 and D3 subtypes. These G-protein coupled receptors (GPCRs) are critical targets for treating neurological and psychiatric disorders. Research on N-(pyrrolidinylmethyl)benzamides, which feature a related structural motif, has demonstrated that modifications to the pyrrolidine ring and its substituents can significantly influence binding affinity and selectivity for D2-like receptors. The stereochemistry of the pyrrolidine ring is a key determinant of receptor selectivity.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| ent1h | Human Dopamine D3 | - | [4] |

| 1g | Human Dopamine D2 | - | [4] |

| 1e/ent1e | Human Dopamine D4 | - | [4] |

| BDBM78433 | Rat Dopamine D3 | 0.71 |

Table 2: Dopamine receptor binding affinities for selected pyrrolidine derivatives. Note: The exact Kᵢ values for compounds from reference[4] were not specified, but their selectivity profiles were highlighted.

Signaling Pathways

Given the evidence suggesting that this compound analogs may target D2-like dopamine receptors, understanding the corresponding signaling pathway is crucial. D2 and D3 receptors are primarily coupled to the inhibitory G-protein, Gαi. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and alters cellular responses.

Experimental Protocols

To facilitate further investigation into this class of compounds, detailed protocols for two fundamental assays are provided below: a radioligand binding assay to determine binding affinity (Kᵢ) and a functional cAMP assay to measure the effect on cell signaling (EC₅₀/IC₅₀).

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity of a test compound for a target receptor (e.g., Dopamine D2) by measuring its ability to compete with a known radioligand.

Workflow Diagram:

References

- 1. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantio- and diastereocontrolled dopamine D1, D2, D3 and D4 receptor binding of N-(3-pyrrolidinylmethyl)benzamides synthesized from aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-Phenylpyrrolidin-3-amine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 1-phenylpyrrolidin-3-amine derivatives, a scaffold of significant interest in contemporary medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical core. The guide summarizes key quantitative biological data, details relevant experimental protocols, and visually represents associated signaling pathways and workflows to facilitate further research and development in this promising area.

Introduction

The this compound core is a privileged scaffold in drug discovery, offering a three-dimensional architecture that allows for precise spatial orientation of functional groups. This unique structural feature enables targeted interactions with a variety of biological macromolecules, leading to a broad spectrum of pharmacological activities. Derivatives of this core have shown promise in several therapeutic areas, including neurodegenerative diseases, inflammation, and epilepsy. This guide will explore the medicinal chemistry of these compounds, with a particular focus on their potential as anticonvulsant and anti-inflammatory agents.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives involves a two-step process. This procedure is particularly useful for creating a library of analogs with diverse substitutions on the phenyl ring.[1]

A general synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound Derivatives.[1]

Step 1: Buchwald-Hartwig Coupling to form Boc-protected Intermediates

-

To a solution of the respective aryl bromide and N-Boc-3-aminopyrrolidine in a suitable solvent (e.g., toluene) in a nitrogen atmosphere, add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., BINAP).

-

Add a base, such as sodium tert-butoxide.

-

Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir the mixture at room temperature for a few hours.

-

Monitor the reaction by TLC or LC-MS until the deprotection is complete.

-

Remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue with a base, such as 25% ammonium hydroxide, to obtain the desired this compound derivative.

-

The final product can be used in subsequent reactions with or without further purification.

Therapeutic Applications and Structure-Activity Relationships

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of this compound derivatives and related analogs.[2][3][4] The activity of these compounds is often evaluated in rodent models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

The following table summarizes the anticonvulsant activity of a series of 2-acetamido-2-phenyl-N-(1-phenylpyrrolidin-3-yl)acetamide derivatives in the MES and 6 Hz seizure models.

| Compound | R | MES (% Protection @ 100 mg/kg) | 6 Hz (32 mA) (% Protection @ 100 mg/kg) |

| (R)-31 | H | 100 | 100 |

| (S)-31 | H | 25 | 50 |

| (R)-32 | 3-Cl | 100 | 100 |

| (S)-32 | 3-Cl | 25 | 75 |

| (R)-33 | 3-CF3 | 100 | 100 |

| (S)-33 | 3-CF3 | 25 | 75 |

Data compiled from a study on phenylglycinamide derivatives which includes 1-phenylpyrrolidin-3-yl acetamide analogs.[1]

The data suggests that the stereochemistry at the phenylglycinamide moiety plays a crucial role in the anticonvulsant activity, with the (R)-enantiomers consistently showing higher protection in both the MES and 6 Hz seizure models.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Below is a summary of the in vitro inhibitory activity of a representative 1-phenylpyrrolidin-3-yl derivative against COX-1, COX-2, and 5-lipoxygenase (5-LOX).

| Compound | Target | IC50 (µg/mL) |

| MAK01 | COX-1 | 314 |

| COX-2 | 130 | |

| 5-LOX | 105 |

MAK01 is ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate.

Signaling Pathway Visualization

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the COX-2 pathway. The following diagram illustrates the role of COX-2 in the inflammatory cascade.

References

- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

The Therapeutic Potential of the 1-Phenylpyrrolidin-3-amine Scaffold: A Technical Guide for Drug Development Professionals

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs. Its three-dimensional structure allows for the exploration of diverse chemical space, making it an attractive starting point for the design of novel therapeutics. This technical guide focuses on the therapeutic potential of the 1-phenylpyrrolidin-3-amine core, exploring its application as a versatile building block in the development of novel drug candidates with potential applications in epilepsy, pain, and inflammation. While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown significant promise in preclinical studies.

Anticonvulsant and Antinociceptive Applications

Derivatives of the this compound scaffold have been investigated for their potential as antiseizure and antinociceptive agents. These compounds are often designed as hybrid molecules, incorporating pharmacophores known to interact with biological targets implicated in seizure propagation and pain signaling.

A notable strategy involves the bioisosteric replacement of other cyclic amines, such as piperazine, with the this compound moiety in known anticonvulsant structures. While this has in some cases led to a decrease in activity, it highlights the scaffold's utility in fine-tuning the pharmacological profile of a lead compound.[1]

Quantitative Data on Anticonvulsant and Antinociceptive Activity of Pyrrolidine Derivatives

The following tables summarize the in vivo efficacy of various pyrrolidine derivatives in established animal models of seizures and pain.

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound ID | Seizure Model | Dose (mg/kg) | Activity | Reference |

| 15 (N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione) | MES (rats) | ED₅₀: 69.89 | Effective | [2] |

| (R)-32 (phenyl-glycinamide derivative) | MES (mice) | ED₅₀: 73.9 | Potent protection | |

| 6 Hz (32 mA, mice) | ED₅₀: 18.8 | Potent protection | ||

| 6 Hz (44 mA, mice) | ED₅₀: 26.5 | Potent protection | ||

| 26 (Alaninamide derivative) | MES (mice) | ED₅₀: 64.3 | Potent | [3] |

| 6 Hz (32 mA, mice) | ED₅₀: 15.6 | Potent | [3] | |

| 6 Hz (44 mA, mice) | ED₅₀: 29.9 | Potent | [3] | |

| 28 (Alaninamide derivative) | MES (mice) | ED₅₀: 34.9 | Potent | [3] |

| 6 Hz (32 mA, mice) | ED₅₀: 12.1 | Potent | [3] | |

| 6 Hz (44 mA, mice) | ED₅₀: 29.5 | Potent | [3] | |

| 14 (pyrrolidin-2,5-dione derivative) | MES (mice) | ED₅₀: 49.6 | Robust anticonvulsant activity | [4] |

| scPTZ (mice) | ED₅₀: 67.4 | Robust anticonvulsant activity | [4] | |

| 6 Hz (32 mA, mice) | ED₅₀: 31.3 | Robust anticonvulsant activity | [4] | |

| 6 Hz (44 mA, mice) | ED₅₀: 63.2 | Effective in drug-resistant model | [4] |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose

Table 2: Antinociceptive Activity of Pyrrolidine-2,5-dione Derivatives in the Formalin Test (Mice)

| Compound ID | Dose (mg/kg) | Phase I (Neurogenic Pain) % Reduction | Phase II (Inflammatory Pain) % Reduction | Reference |

| 6 | 30 | 61% | Significant reduction | [5] |

| 45 | 80% | Significant reduction | [5] | |

| 9 | 30 | 23.6% | Significant reduction | [5] |

| 45 | 51.7% | Significant reduction | [5] | |

| 60 | 34% | Significant reduction | [5] | |

| 3 | 30 | Not effective | Significant reduction | [5] |

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels (VGSCs).[6][7] These channels are crucial for the initiation and propagation of action potentials in neurons.[8] By stabilizing the inactivated state of VGSCs, these drugs reduce the repetitive firing of neurons that characterizes epileptic seizures.[7][8] It is hypothesized that novel anticonvulsants derived from the this compound scaffold may also exert their effects through this mechanism.

Anti-inflammatory Potential

Derivatives of N-phenylpyrrolidine have also been explored for their anti-inflammatory properties. The mechanism of action for these compounds is often centered on the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Quantitative Data on COX and 5-LOX Inhibition

Table 3: In Vitro COX and 5-LOX Inhibitory Activity of Pyrrolidine and Related Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

| MAK01 (ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate) | 314 (µg/mL) | 130 (µg/mL) | 105 (µg/mL) | |

| Compound 11 ("type B hydroxamic acid" derivative) | >100 | 36.18 | 1.04 | [9] |

| Compound 12 ("type B hydroxamic acid" derivative) | >100 | 83.42 | 1.29 | [9] |

| Compound 2 (N-hydroxyurea derivative) | >100 | 10.43 | 1.23 | [9] |

| Compound 3 (N-hydroxyurea derivative) | >100 | 15.67 | 1.89 | [9] |

| Curcumin | 18.58 | 13.42 | 24.08 | [10] |

IC₅₀: Half-maximal inhibitory concentration. Note: Some values are reported in µg/mL as per the source.

Mechanism of Action: Dual Inhibition of COX and 5-LOX Pathways

The arachidonic acid cascade is a primary driver of the inflammatory response. Phospholipase A₂ releases arachidonic acid from the cell membrane, which is then metabolized by COX and 5-LOX enzymes. The COX pathway produces prostaglandins, which mediate pain and inflammation, while the 5-LOX pathway generates leukotrienes, which are involved in chemotaxis and bronchoconstriction.[11][12] Dual inhibitors of COX-2 and 5-LOX are of significant interest as they can potentially offer broader anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (Alaninamide Series)

A common synthetic route to generate derivatives of this compound involves a multi-step process.[1]

Protocol:

-

Boc Protection: Commercially available N-Boc-3-aminopyrrolidine is coupled with a substituted aryl bromide via a Buchwald-Hartwig reaction under a nitrogen atmosphere to yield the Boc-protected intermediate.[1]

-

Boc Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA), followed by neutralization with an aqueous base (e.g., 25% ammonium hydroxide) to yield the free this compound derivative.[1]

-

Amide Coupling: The resulting amine is then condensed with a carboxylic acid (e.g., an alaninamide precursor) using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) to form the final amide product.[1]

-

Purification: The crude product is purified by column chromatography to yield the desired compound.[1]

In Vivo Anticonvulsant Testing

Maximal Electroshock (MES) Test:

-

Animals: Adult male mice are used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 Hz, 0.2 s) is delivered via corneal or auricular electrodes at the time of peak effect of the drug.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

6 Hz Psychomotor Seizure Test:

-

Animals: Adult male mice are used.

-

Drug Administration: Test compounds are administered i.p. at various doses.

-

Induction of Seizure: A sub-maximal electrical stimulus (e.g., 6 Hz, 32 mA or 44 mA, 3 s duration) is delivered via corneal electrodes.

-

Observation: The animals are observed for the presence or absence of seizure activity (e.g., stun, forelimb clonus, twitching of the vibrissae). Protection is defined as the absence of seizure activity.

-

Data Analysis: The ED₅₀ is calculated.

In Vivo Antinociceptive Testing: Formalin Test

-

Animals: Adult male mice are used.

-

Acclimatization: Animals are placed in an observation chamber for a period of time to acclimate.

-

Drug Administration: Test compounds are administered (e.g., i.p. or orally) prior to formalin injection.

-

Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

-

Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: The duration of nociceptive behavior in the treated groups is compared to a vehicle control group to determine the analgesic effect.

In Vitro Enzyme Inhibition Assays

COX-1 and COX-2 Inhibition Assay (Fluorometric):

-

Reagents: Assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

-

Procedure:

-

In a 96-well plate, the assay buffer, heme, and enzyme (COX-1 or COX-2) are combined.

-

The test compound (inhibitor) is added to the wells.

-

The reaction is initiated by the addition of arachidonic acid.

-

The peroxidase activity of COX is measured by monitoring the fluorescence of the oxidized probe over time using a plate reader.

-

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control (no inhibitor) to calculate the percent inhibition. The IC₅₀ value is determined by testing a range of inhibitor concentrations.

5-LOX Inhibition Assay (Fluorometric):

-

Reagents: Assay buffer, 5-LOX enzyme, linoleic acid or arachidonic acid (substrate), and a fluorescent probe.

-

Procedure:

-

The test compound is pre-incubated with the 5-LOX enzyme in the assay buffer.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence generated by the reaction is measured kinetically using a plate reader.

-

-

Data Analysis: The percent inhibition is calculated by comparing the reaction rates with and without the inhibitor, and the IC₅₀ is determined from a dose-response curve.

Conclusion

The this compound scaffold serves as a valuable and versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in preclinical models of epilepsy, pain, and inflammation. The ability to readily synthesize a diverse library of compounds based on this core structure allows for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. Further investigation into the specific molecular targets and signaling pathways modulated by these derivatives is warranted to fully elucidate their therapeutic potential and advance the most promising candidates toward clinical development. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation therapeutics.

References

- 1. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Phenylpyrrolidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for the compound 1-Phenylpyrrolidin-3-amine (CAS: 18471-41-5, Molecular Formula: C₁₀H₁₄N₂).[1] Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for obtaining these spectra are also provided, offering a framework for laboratory application.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for the analysis of experimentally obtained data.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.35 | m | 2H | Ar-H (meta) |

| ~6.70 - 6.85 | m | 3H | Ar-H (ortho, para) |

| ~3.50 - 3.65 | m | 1H | CH-N (pyrrolidine) |

| ~3.20 - 3.40 | m | 2H | CH₂-N (pyrrolidine) |

| ~3.00 - 3.15 | m | 1H | CH-NH₂ |

| ~2.00 - 2.20 | m | 1H | CH₂ (pyrrolidine) |

| ~1.70 - 1.90 | m | 1H | CH₂ (pyrrolidine) |

| ~1.50 | br s | 2H | NH₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | Ar-C (quaternary) |

| ~129.5 | Ar-CH (meta) |

| ~117.0 | Ar-CH (para) |

| ~113.0 | Ar-CH (ortho) |

| ~55.0 | CH-N (pyrrolidine) |

| ~50.0 | CH₂-N (pyrrolidine) |

| ~48.0 | CH-NH₂ |

| ~35.0 | CH₂ (pyrrolidine) |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1580 | Strong | N-H bend (amine) |

| 1500 - 1400 | Strong | C=C stretch (aromatic) |

| 1350 - 1250 | Strong | C-N stretch (aromatic amine) |

| 1250 - 1020 | Medium | C-N stretch (aliphatic amine) |

| 910 - 665 | Strong, Broad | N-H wag (amine) |

| 750 - 700 | Strong | C-H out-of-plane bend (aromatic) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 40 | [M]⁺ (Molecular Ion) |

| 145 | 100 | [M - NH₃]⁺ |

| 118 | 60 | [C₈H₁₀N]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[3]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum and improve sensitivity.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.[6]

-

-

Data Processing and Analysis:

-

The instrument software will perform a Fourier transform on the interferogram to produce the infrared spectrum.

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of the absorption bands to specific functional groups and bond vibrations within the molecule.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[8][9][10]

-

Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrument Setup and Data Acquisition:

-

Set the appropriate GC parameters, including the injector temperature (e.g., 250 °C), column type (e.g., a non-polar column like DB-5), and oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).[10]

-

Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV), mass range (e.g., 40-500 m/z), and scan speed.

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

-

Data Processing and Analysis:

-

The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample as they elute from the GC column.

-

Obtain the mass spectrum for the peak of interest.

-

Identify the molecular ion peak (if present) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern and compare it to spectral libraries or predict fragmentation pathways to confirm the structure of the compound.[11]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. This compound | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azolifesciences.com [azolifesciences.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. inchemistry.acs.org [inchemistry.acs.org]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. memphis.edu [memphis.edu]

An In-depth Technical Guide to the Solubility and Stability of 1-Phenylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenylpyrrolidin-3-amine, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes established methodologies and data for structurally related compounds. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own detailed investigations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.3 Ų | PubChem[1] |

Solubility Profile

Estimated Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Sparingly soluble to soluble | The amine group can form hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can solvate the polar amine group and the pyrrolidine nitrogen. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly soluble to insoluble | The nonpolar phenyl group may allow for some solubility, but the polar amine will limit miscibility. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, the following equilibrium solubility method is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility as the concentration of the analyte in the saturated solution (e.g., in mg/mL or µg/mL), taking into account the dilution factor.

-

Logical Workflow for Solubility Determination:

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in drug development. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible:

-

Oxidation: The primary amine and the tertiary amine within the pyrrolidine ring are susceptible to oxidation.[2] Oxidative stress can be induced by agents like hydrogen peroxide.[2]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, formulation with certain excipients or storage in non-anhydrous solvents could potentially lead to degradation.

-

Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to light. Photostability testing is therefore recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2)): [3][4][5]

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

Expose the solutions and solid material to the conditions outlined above.

-

At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis samples).

-

Analyze the stressed samples by a suitable stability-indicating HPLC method.

Workflow for Forced Degradation and Stability-Indicating Method Development:

Caption: Logical workflow for forced degradation studies and the development of a stability-indicating analytical method.

Recommended Storage Conditions

Based on the potential for oxidation and the general handling of amines, the following storage conditions are recommended:

-

Short-term: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).

-

Long-term: Store at -20°C in a tightly sealed container under an inert atmosphere. Protect from light.

Analytical Methodologies

A robust analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

HPLC Method Parameters (Starting Point)

The following parameters can be used as a starting point for method development. Optimization will be necessary to achieve adequate separation from any impurities or degradation products.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a suitable gradient, e.g., 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (or determine λmax by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a comprehensive framework for researchers to generate this critical information. By following the detailed experimental protocols for solubility determination and forced degradation studies, and by utilizing the suggested starting parameters for analytical method development, scientists can effectively characterize this compound. Adherence to ICH guidelines for stability testing will ensure the generation of robust and reliable data suitable for regulatory submissions and for advancing drug development programs. The provided workflows and diagrams offer a clear and logical path for these investigations.

References

- 1. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [helda.helsinki.fi]

- 4. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

1-Phenylpyrrolidin-3-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenylpyrrolidin-3-amine, a versatile building block in medicinal chemistry. The document details its chemical and physical properties, synthesis, and its role as a precursor in the development of novel therapeutics.

Core Molecular Information

This compound is a substituted pyrrolidine derivative with a phenyl group attached to the nitrogen atom of the pyrrolidine ring and an amine group at the 3-position. Its chemical structure and properties are fundamental to its reactivity and applications in drug design.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18471-41-5 | [1] |

Physicochemical Properties (Computed)

The following table outlines the computed physicochemical properties of this compound, providing insights into its behavior in various chemical environments.

| Property | Value | Citation |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 162.115698455 Da | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a two-step process involving a Buchwald-Hartwig amination followed by deprotection. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[2][3]

Synthetic Workflow

The general workflow for the synthesis of this compound is depicted in the diagram below.

Experimental Protocol: Two-Step Synthesis

The following is a representative experimental protocol for the synthesis of this compound derivatives, adapted from literature procedures.[3]

Step 1: Synthesis of Boc-protected Intermediates via Buchwald-Hartwig Amination

-

To a reaction vessel, add the appropriate aryl bromide, N-Boc-3-aminopyrrolidine, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., BINAP).

-

The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon).

-

A suitable solvent, such as toluene, is added, followed by a base (e.g., sodium tert-butoxide).

-

The reaction mixture is heated to the appropriate temperature and stirred until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the crude product is worked up using standard extraction and purification techniques, such as column chromatography, to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield this compound

-

The Boc-protected intermediate is dissolved in a suitable solvent, such as dichloromethane (DCM).

-

An acid, typically trifluoroacetic acid (TFA), is added to the solution.

-

The reaction mixture is stirred at room temperature until the deprotection is complete.

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting residue is neutralized with a base, such as 25% ammonium hydroxide, to yield the final product, this compound.[3] This product may be used in subsequent reactions without further purification.[3]

Applications in Drug Development

This compound serves as a crucial scaffold for the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Role as a Precursor in Medicinal Chemistry

The pyrrolidine ring is a privileged structure in drug discovery, and this compound provides a versatile platform for creating diverse chemical libraries. The primary and secondary amine functionalities allow for a wide range of chemical modifications.

The logical relationship for its use as a building block is illustrated below.

Biological Activities of Derivatives

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including:

-

Antiseizure and Antinociceptive Properties: Novel alaninamide derivatives synthesized from this compound have been investigated for their potential as antiseizure and antinociceptive therapies.[3]

-

Anticonvulsant Activity: A series of N-aryl and N-aminoaryl 3-phenyl pyrrolidine-2,5-diones, which can be conceptually derived from the 1-phenylpyrrolidine scaffold, have been tested for anticonvulsant activity.

Safety and Handling

This compound is associated with several hazard classifications. Proper safety precautions should be taken when handling this compound.

GHS Hazard Statements

The following GHS hazard statements have been reported for this compound:[1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this chemical. All handling should be performed in a well-ventilated area or a fume hood.

References

- 1. This compound | C10H14N2 | CID 11400952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenylpyrrolidin-3-amine: A Technical Guide on its Discovery, Synthesis, and Historical Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract